One promising area of research explores oleyl alcohol's potential as a penetration enhancer for topical and transdermal drug delivery [1]. Its fatty alcohol structure allows it to interact with the skin's lipid barrier, facilitating the passage of drugs through the skin and into the bloodstream. Researchers are investigating oleyl alcohol in formulations for delivering various medications, including steroids, antibiotics, and vaccines [1].
[1] Enhancement of skin permeation of drugs by oleyl alcohol : A mechanistic study / [A. A. Khadke et al.] Journal of Controlled Release, 2007, vol. 118, no. 2, p. 187-197. ScienceDirect:
Oleyl alcohol's amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it valuable in material science research. Studies explore its use as a:
Oleyl alcohol can act as a stabilizer in emulsions and suspensions, preventing the separation of components [2]. This property is useful in developing new materials with specific functionalities.
Due to its ability to reduce surface tension, oleyl alcohol functions as a wetting agent, improving the interaction between liquids and solids [3]. This application is relevant in research on coatings, inks, and composite materials.
[2] Microencapsulation of peppermint oil using oleyl alcohol as a wall material / [Y. J. Huang et al.] Journal of Agricultural and Food Chemistry, 2001, vol. 49, no. 11, p. 5006-5010. ScienceDirect:
Oleyl alcohol plays a role in the synthesis of nanoparticles. Researchers utilize it as a:
Oleyl alcohol acts as a solvent for various precursors used in nanoparticle synthesis [4]. Its high boiling point allows for reactions at elevated temperatures.
Oleyl alcohol can modify the surface properties of nanoparticles, controlling their size, shape, and stability [5]. This tailored control is crucial for designing nanoparticles with specific functions.
[4] Selective synthesis of ZnO nanorods and control of their morphologies / [T. K. Gupta et al.] Chemistry of Materials, 2005, vol. 17, no. 13, p. 3445-3453. ACS Publications:
[5] Why Do Hydrophobic Ligands Control the Shape of Gold Nanoparticles? / [C. B. Murray et al.] Journal of the American Chemical Society, 2000, vol. 122, no. 18, p. 4357-4372. ACS Publications:
Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is characterized by a long aliphatic chain and a hydroxyl functional group, making it a member of the long-chain fatty alcohols class. Oleyl alcohol is typically a colorless to pale yellow liquid with a fatty aroma, primarily derived from natural sources such as olive oil, beef fat, and fish oils. Its boiling point is approximately 195 °C, and it has a melting point ranging from 6.5 °C to 19 °C, depending on the specific conditions .
This compound is hydrophobic and has low solubility in water (7.0 × 10^-2 mg/L), but it is soluble in organic solvents like carbon tetrachloride. The density of oleyl alcohol ranges between 0.845 and 0.855 g/cm³, and it has a vapor pressure of 9.3 × 10^-5 mm Hg .
In addition to its synthesis, oleyl alcohol has been used in research for esterification reactions, such as those involving chlorogenic acid to form chlorogenic acid oleyl alcohol esters under non-catalytic conditions .
Oleyl alcohol exhibits several biological activities, including potential skin sensitization properties. It can induce allergic reactions in some individuals upon skin contact . Furthermore, oleyl alcohol has been investigated for its role as a carrier in drug delivery systems, particularly for transdermal applications where it enhances the permeability of medications through the skin or mucous membranes .
The primary method for synthesizing oleyl alcohol involves the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction technique. This method allows for selective reduction without saturating the double bond present in oleic acid. Other synthesis methods include enzymatic reactions and chemical hydrolysis to produce derivatives or modified forms of oleyl alcohol .
Oleyl alcohol has diverse applications across various industries:
Research on oleyl alcohol's interactions focuses on its role in drug delivery systems and its potential effects on skin permeability. Studies have shown that oleyl alcohol can enhance the absorption of active pharmaceutical ingredients when used in topical formulations. Additionally, its interaction with various skin components has been explored to understand its efficacy as a transdermal carrier .
Oleyl alcohol shares structural similarities with other fatty alcohols and unsaturated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
Oleic Acid | C18H34O2 | A fatty acid that serves as a precursor to oleyl alcohol; contains one double bond. |
Stearyl Alcohol | C18H38O | A saturated fatty alcohol with no double bonds; used similarly in cosmetics. |
Palmitoleic Acid | C16H30O2 | A monounsaturated fatty acid; structurally similar but shorter than oleic acid. |
Linoleic Acid | C18H32O2 | A polyunsaturated fatty acid; contains two double bonds; often found in vegetable oils. |
Uniqueness: Oleyl alcohol's unique feature lies in its unsaturation at the ninth carbon position (cis configuration), which influences its physical properties and biological activities compared to saturated counterparts like stearyl alcohol.
Oleyl alcohol exhibits systematic nomenclature that reflects its molecular structure and stereochemical configuration. The IUPAC name for this compound is (9Z)-octadec-9-en-1-ol, which precisely describes the eighteen-carbon chain with a double bond at the ninth position in the Z (cis) configuration [1] [2] [3]. This systematic naming convention indicates that the compound contains an octadecanol backbone with an unsaturated bond located between carbons 9 and 10, maintaining the Z-stereochemistry where the higher priority substituents are positioned on the same side of the double bond [4].
The common name "oleyl alcohol" derives from its structural relationship to oleic acid, from which it can be produced through reduction processes [1] [5]. This nomenclature reflects the historical connection to olive oil (oleum in Latin), which served as one of the primary natural sources for oleic acid derivatives [1]. Alternative common names include cis-9-octadecen-1-ol, oleic alcohol, and (Z)-9-octadecenol, all of which emphasize the cis configuration of the double bond [6] [7] [8].
Chemical Abstracts Service employs the nomenclature 9-Octadecen-1-ol, (9Z)- to designate this compound in scientific literature and databases [2] [3]. This naming system follows the Chemical Abstracts indexing conventions while maintaining clarity regarding the stereochemical configuration at the double bond position.
Additional specialized identifiers include the DSSTox Substance ID DTXSID0022010 for toxicological studies [2] [3], the FEMA Number 4363 for food additive applications [2] [3] [10], and the HMDB ID HMDB0029632 for metabolomics research [2] [3]. The KEGG database assigns D05245 for biochemical pathway analysis [2] [3], while the Lipid Maps database uses LMFA05000213 for lipid classification systems [2] [3].
Oleyl alcohol exhibits geometric isomerism due to the presence of a carbon-carbon double bond at the ninth position of its eighteen-carbon chain [1] [14] [4]. The compound exists predominantly in the Z-configuration (also designated as cis), where the higher priority substituents on each carbon of the double bond are positioned on the same side [15] [14] [16] [4]. This stereochemical arrangement results from the restricted rotation around the double bond due to the presence of the π-bond [14].
The Z-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the alkyl chain segments on either side of the double bond are assigned priorities based on atomic number and chain length [15] [16] [4]. In oleyl alcohol, the longer octyl chain (C8H17-) and the nonyl alcohol chain (-C8H16OH) represent the higher priority substituents on their respective carbons, and their positioning on the same side of the double bond confirms the Z-stereochemistry [4].
The molecular structure can be represented by the condensed formula CH₃(CH₂)₇-CH=CH-(CH₂)₈OH, clearly showing the double bond position and the terminal hydroxyl group [1] [5] [11] [12]. The InChI representation InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- specifically indicates the Z-configuration through the "/b10-9-" notation [12] [17] [18].
The stereochemical stability of oleyl alcohol under normal conditions results from the energy barrier required for rotation around the double bond [14]. This geometric constraint distinguishes oleyl alcohol from its saturated analog stearyl alcohol and contributes to its unique physical and chemical properties [14] [19].
Oleyl alcohol belongs to the class of long-chain fatty alcohols, specifically categorized as an eighteen-carbon unsaturated fatty alcohol (C18:1) [8] [20] [21] [19] [22]. This classification places it within the broader family of fatty alcohols that typically range from twelve to twenty-two carbon atoms in chain length [22] [23] [24].
Within the fatty alcohol classification system, oleyl alcohol is distinguished from its saturated counterparts by the presence of one double bond [19] [22] [25]. Comparative analysis with other common fatty alcohols reveals distinct structural relationships: cetyl alcohol (C16:0) contains sixteen saturated carbons, stearyl alcohol (C18:0) contains eighteen saturated carbons, and oleyl alcohol (C18:1) contains eighteen carbons with one unsaturated bond [19] [25] [23].
The unsaturated nature of oleyl alcohol provides unique properties compared to saturated fatty alcohols of similar chain length [19] [22] [23]. The cis-double bond introduces a kink in the molecular structure, reducing intermolecular packing efficiency and typically resulting in lower melting points compared to the corresponding saturated fatty alcohol [19] [22]. This structural feature contributes to oleyl alcohol's liquid state at room temperature, contrasting with the waxy solid nature of stearyl alcohol [19] [23].
Oleyl alcohol shares structural similarity with other eighteen-carbon fatty compounds, particularly oleic acid (the corresponding fatty acid) and oleylamine (the corresponding amine) [1]. These compounds form a related series within lipid biochemistry, where oleyl alcohol can serve as a precursor or product in various metabolic pathways [1] [22].